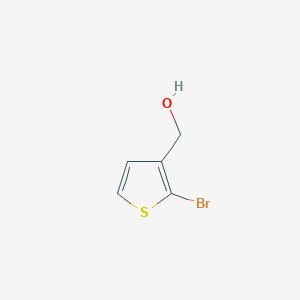

(2-Bromothiophen-3-YL)methanol

Beschreibung

(2-Bromothiophen-3-YL)methanol (CAS: 70260-16-1) is a brominated thiophene derivative with a hydroxymethyl (-CH₂OH) substituent. Its molecular formula is C₅H₅BrOS, and it has a molecular weight of 193.06 g/mol . The compound is stored under inert conditions at 2–8°C due to its sensitivity to light and moisture . It serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions and oxidation processes. For example, oxidation with Dess-Martin periodane yields 2-bromothiophene-3-carbaldehyde in 83% yield . Its GHS hazard classification includes warnings for skin/eye irritation (P261, P280, P305+P351+P338) .

Eigenschaften

IUPAC Name |

(2-bromothiophen-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c6-5-4(3-7)1-2-8-5/h1-2,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJYRNFSHPAZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499804 | |

| Record name | (2-Bromothiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70260-16-1 | |

| Record name | (2-Bromothiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromothiophen-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Key Steps:

- Heck Reaction: 2-bromothiophene undergoes palladium-catalyzed coupling with an alkene derivative under controlled pressure (1-1.2 MPa) and temperature (45-50 °C) for 2-5 hours.

- Catalytic Hydrogenation: The reaction mixture is treated with Pd/C catalyst to reduce intermediates.

- Purification: Organic layer is dried and subjected to vacuum distillation at 108-111 °C under 2 kPa pressure to isolate (2-Bromothiophen-3-yl)methanol.

- Yield: Approximately 93% yield reported.

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | Pd/C | Efficient hydrogenation |

| Reaction Pressure | 1-1.2 MPa | Optimal for Heck reaction |

| Temperature | 45-50 °C | Controlled for selectivity |

| Reaction Time | 2-5 hours | Complete conversion |

| Distillation Temp | 108-111 °C (2 kPa) | Pure product isolation |

| Yield | ~93% | High yield |

This method is industrially scalable and provides a robust route to the compound with minimal by-products.

Preparation via Grignard Reagent Addition to 2-Bromothiophene-3-carboxaldehyde

A research-supported approach involves the synthesis of this compound by nucleophilic addition of a Grignard reagent to 2-bromothiophene-3-carboxaldehyde.

Procedure Highlights:

- Formation of Grignard Reagent: 2-bromo-iodobenzene is treated with isopropylmagnesium chloride-lithium chloride complex at low temperature (-15 °C).

- Addition to Aldehyde: 2-bromobenzaldehyde is added dropwise to the Grignard reagent solution, stirring at -15 °C for 30 minutes.

- Workup: The reaction is quenched with aqueous acid, extracted, dried, and purified by flash chromatography.

- Yield: Yields around 81% for related bis(2-bromophenyl)methanol derivatives, indicating good efficiency.

| Step | Condition | Notes |

|---|---|---|

| Grignard formation | i-PrMgCl- LiCl, -15 °C | Controlled low temp |

| Aldehyde addition | Dropwise, -15 °C | Prevents side reactions |

| Quenching | 6 M HCl | Neutralizes excess reagent |

| Purification | Flash chromatography | High purity product |

| Yield | ~81% | Good synthetic efficiency |

This method is adaptable for synthesizing this compound analogs and allows for precise control over stereochemistry and substitution patterns.

Functional Group Transformations of this compound

Further derivatization of this compound includes acetylation and carbamate formation, which are useful for downstream synthetic applications.

Example: Acetylation to 2-(2-Bromothiophen-3-yl)ethyl Acetate

Example: Carbamate Formation

- Reagents: Dimethylcarbamic chloride and triethylamine in toluene, heated to 125 °C overnight.

- Subsequent Reaction: Treatment with 4-methylbenzenesulfonyl chloride and triethylamine at 30 °C for 24 hours.

- Yield: High yields (~73-84%) of carbamate derivatives.

| Transformation | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Acetylation | Acetyl chloride, Et3N | 0 °C to RT, DCM | 94 |

| Carbamate formation | Dimethylcarbamic chloride, Et3N | 125 °C, toluene, overnight | 73-84 |

These transformations demonstrate the versatility of this compound as a synthetic intermediate.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Heck Reaction + Hydrogenation | 2-Bromothiophene | Pd/C catalyst, controlled pressure | 45-50 °C, 1-1.2 MPa, 2-5 h | ~93 | Industrially scalable |

| Grignard Addition to Aldehyde | 2-Bromothiophene-3-carboxaldehyde | i-PrMgCl- LiCl, acid quench | -15 °C, 2.5 h total | ~81 | High selectivity, lab scale |

| Functional Group Transformations | This compound | Acetyl chloride, carbamic chloride | 0 °C to 125 °C, various solvents | 73-94 | For derivative synthesis |

Research Findings and Considerations

- The Heck reaction method offers high yield and purity, suitable for scale-up and industrial production.

- Grignard reagent addition provides a flexible route for analog synthesis but requires careful temperature control to avoid side reactions.

- Functional group modifications expand the utility of this compound in medicinal chemistry and materials science.

- Purification techniques such as vacuum distillation and flash chromatography are critical for obtaining high-purity products.

- Reaction parameters such as pressure, temperature, and catalyst loading significantly influence yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Bromothiophen-3-YL)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form thiophene-3-methanol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: 2-Bromothiophene-3-carboxylic acid.

Reduction: Thiophene-3-methanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Chemistry

- Building Block for Synthesis :

-

Functionalization :

- The compound can be functionalized to create derivatives that exhibit different chemical properties, making it useful in the development of new materials and pharmaceuticals.

Medicinal Chemistry Applications

- Neurodegenerative Disease Research :

- Pharmacological Studies :

Materials Science Applications

- Polymer Synthesis :

-

Nanotechnology :

- The compound's ability to form self-assembled structures makes it a candidate for use in nanotechnology applications, where it can contribute to the development of nanoscale devices and materials with tailored properties.

Data Table: Synthesis Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Dess-Martin Periodinane Reaction | THF at 0 °C for 3 hours | 83 |

| Kumada–Tamao–Corriu Cross-Coupling | Aryl halides with thienyl Grignard reagent | Varies |

Case Studies

- Case Study on Polymerization :

- Pharmacological Evaluation :

Wirkmechanismus

The mechanism of action of (2-Bromothiophen-3-YL)methanol and its derivatives involves interactions with various molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its intended application. In organic electronics, the compound’s electronic properties are exploited to enhance the performance of devices such as transistors and solar cells.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Key Research Findings

- Reactivity: Bromine in this compound facilitates cross-coupling reactions, while its oxidation to aldehydes expands synthetic utility .

- Solubility : Thiophene derivatives generally exhibit better solubility in organic solvents (e.g., CHCl₃, THF) compared to benzene analogues .

- Safety : Alcohol derivatives (e.g., -CH₂OH) typically pose lower toxicity risks than amine variants, which may require stricter handling .

Biologische Aktivität

(2-Bromothiophen-3-YL)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₆BrOS

- Molecular Weight : 232.09 g/mol

- InChI Key : OYFUABWFSRCBQI-UHFFFAOYSA-N

- Canonical SMILES : C1=CC(=C(S1)Br)C(CO)=C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The bromine atom enhances the compound's electrophilic character, allowing it to participate in electrophilic aromatic substitution reactions. The methanol group can form hydrogen bonds, influencing its interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains, revealing the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have demonstrated its cytotoxic effects, particularly against T98G brain cancer cells. The following table summarizes key findings from these studies:

| Concentration (µg/mL) | Cell Viability (%) | Cell Death (%) |

|---|---|---|

| 10 | 85 | 15 |

| 20 | 70 | 30 |

| 50 | 50 | 50 |

| 100 | 20 | 80 |

At concentrations above 50 µg/mL, significant cell death was observed, indicating a concentration-dependent effect on cell viability.

Case Studies

-

Study on T98G Cells :

A study published in Cancer Research examined the effects of this compound on T98G cells. The compound induced apoptosis as evidenced by increased levels of caspase-3 activation and PARP cleavage. The authors concluded that this compound could be a lead for developing novel anticancer therapies targeting brain tumors . -

Antimicrobial Efficacy :

Another study focused on the antimicrobial properties of this compound against Helicobacter pylori. The compound demonstrated an MIC of 32 µg/mL, making it a potential candidate for treating infections caused by this pathogen .

Q & A

Q. What spectroscopic methods are most reliable for characterizing (2-bromothiophen-3-yl)methanol, and how should data discrepancies be resolved?

Answer:

- 1H/13C NMR : Key signals include the hydroxyl proton (δ ~1.5–2.5 ppm, broad) and the thiophene ring protons (δ ~6.5–7.5 ppm). For example, in CDCl₃, the methanol proton appears as a triplet (J = 6.2 Hz) at δ 2.95 ppm, and thiophene protons resonate between δ 6.93–7.25 ppm .

- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 194 (M⁺ for C₅H₅BrOS).

- FT-IR : Look for O-H stretching (~3200–3600 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹).

- Resolving Discrepancies : If experimental NMR data conflicts with computational predictions (e.g., DFT calculations), cross-validate with X-ray crystallography. Tools like SHELXL refine crystal structures to resolve ambiguities in bond lengths/angles .

Q. What synthetic routes utilize this compound as a key intermediate?

Answer:

- Oxidation to Ketones : Dess-Martin periodinane in THF (0°C, 3 h) oxidizes the alcohol to 2-bromothiophene-3-carbaldehyde (83% yield, purified via column chromatography with EtOAc/hexane) .

- Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under Pd catalysis to form biarylthiophene derivatives (50% yield) .

- Etherification : Protect the hydroxyl group with tetrahydropyran (THP) using p-TsOH in DCM for subsequent functionalization .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for derivatizing this compound?

Answer:

- DFT Calculations : Predict regioselectivity in cross-coupling reactions. For example, the C-2 bromine atom directs electrophilic substitution to the C-5 position of the thiophene ring.

- Solvent Effects : Use COSMO-RS models to simulate solvent polarity impacts on reaction rates. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the bromine site.

- Transition-State Analysis : Identify energy barriers for oxidation pathways (e.g., TPAP vs. Dess-Martin periodinane) to minimize by-products .

Q. How should researchers address contradictions in crystallographic data for this compound derivatives?

Answer:

- Refinement Strategies : Use SHELXL for high-resolution data. Key parameters:

- Validation Tools : WinGX integrates PLATON to check for missed symmetry or disorder .

- Case Study : A derivative with a 3,4-dimethoxyphenyl group showed anisotropic displacement ellipsoid distortions, resolved by constraining thermal parameters during refinement .

Q. What strategies mitigate bromine-related side reactions during functionalization?

Answer:

- Protection-Deprotection : Protect the hydroxyl group with TBSCl before bromine substitution to prevent elimination.

- Pd-Catalyzed Cross-Coupling : Use Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (80°C) to minimize β-hydride elimination .

- By-Product Analysis : Monitor for debrominated products (e.g., thiophenemethanol) via GC-MS. Optimize stoichiometry (1:1.2 substrate/catalyst ratio) to suppress side reactions.

Q. How can researchers design this compound derivatives for targeted bioactivity?

Answer:

Q. What safety protocols are critical when handling this compound under anhydrous conditions?

Answer:

- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent moisture-induced decomposition.

- Bromine Release : Avoid temperatures >100°C to suppress HBr formation. Trap gaseous HBr with NaOH scrubbers.

- Spill Management : Neutralize spills with NaHCO₃ (1:10 w/v) and dispose via halogenated waste streams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.